3-methyl-1H-indole;1,3,5-trinitrobenzene
Description
Properties
CAS No. |
14480-19-4 |
|---|---|
Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
3-methyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-7-6-10-9-5-3-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;1-3H |
InChI Key |
FGKJLPCPQCOVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC=C12.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
3-methyl-1H-indole: can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the reduction of oxindoles to indoles .
1,3,5-trinitrobenzene: is typically prepared by the nitration of benzene derivatives. The process involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . This method requires long heating to achieve the desired product.
Chemical Reactions Analysis
3-methyl-1H-indole: undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: Oxidation of 3-methyl-1H-indole can lead to the formation of indole-3-carboxylic acid.
Reduction: Reduction reactions can convert nitro derivatives of indole to amino derivatives.
1,3,5-trinitrobenzene: primarily undergoes:
Scientific Research Applications
3-methyl-1H-indole: has numerous applications in scientific research:
1,3,5-trinitrobenzene: is used in:
Mechanism of Action
3-methyl-1H-indole: exerts its effects through various mechanisms:
Microbial metabolism: It is produced by the metabolism of tryptophan by gut bacteria and influences intestinal homeostasis.
Receptor activation: It can activate nuclear receptors and regulate intestinal hormones.
1,3,5-trinitrobenzene: acts primarily through:
Comparison with Similar Compounds
3-Methyl-1H-Indole
- Structure : A heterocyclic aromatic compound with an indole backbone (C₉H₉N) featuring a methyl group at the 3-position.
- Properties : Exhibits moderate polarity due to the NH group and aromatic π-system. Its ¹³C-NMR data (CDCl₃) includes δ 101.99 (C-3), 128.83 (C-3a), and 136.33 (C-7a), indicative of electron-rich aromatic regions .
- Applications : Used in organic synthesis, pharmaceuticals, and as a precursor for fused heterocycles (e.g., indole derivatives with modifications at C-3) .
1,3,5-Trinitrobenzene (TNB)
- Structure : A nitroaromatic compound (C₆H₃N₃O₆) with three nitro groups symmetrically substituted on the benzene ring.
- Properties : Highly polar and explosive under high heat. Its environmental behavior is influenced by polarity, as demonstrated in soil sorption studies .
- Applications : Primarily used in explosives and munitions. Toxicity includes methemoglobinemia (impaired blood oxygen transport) and neurological effects (headache, dizziness) .
Comparison with Similar Compounds
Comparison of 3-Methyl-1H-Indole with Other Indole Derivatives
| Property | 3-Methyl-1H-Indole | Indole | 2-Methyl-1H-Indole |
|---|---|---|---|
| Structure | Methyl at C-3 | No substituents | Methyl at C-2 |
| Polarity | Moderate (NH group) | Moderate | Slightly higher polarity |
| Synthetic Utility | Precursor for fused heterocycles | Base for tryptophan derivatives | Less reactive at C-3 |
| Biological Role | Limited toxicity data | Natural neurotransmitter | Similar to indole |
- Key Findings :
- Methyl substitution at C-3 enhances steric hindrance and alters reactivity compared to unsubstituted indole. For example, 3-methylindole derivatives show distinct ¹³C-NMR shifts (e.g., δ 101.99 for C-3) due to electron-donating effects .
- 2-Methylindole exhibits reduced nucleophilic activity at C-3 compared to 3-methylindole, impacting its utility in cross-coupling reactions.
Comparison of 1,3,5-Trinitrobenzene with Other Nitroaromatics
| Property | 1,3,5-Trinitrobenzene | 1,3-Dinitrobenzene | 2,4,6-Trinitrotoluene (TNT) |
|---|---|---|---|
| Nitro Groups | 3 (symmetrical) | 2 (meta) | 3 (asymmetric, methyl at C-1) |
| Explosive Potential | High (detonates under heat) | Moderate | High (stable until detonation) |
| Toxicity | Methemoglobinemia, dizziness | Similar to TNB | Liver/kidney damage |
| Environmental Fate | Polar, surface soil retention | Moderate mobility in water | Low solubility, persists in soil |
- Key Findings: Toxicity: Both 1,3-dinitrobenzene (DNB) and TNB disrupt oxygen transport in blood, but TNB’s additional nitro group may exacerbate acute effects (e.g., rapid onset of headaches) . Animal studies suggest DNB causes reproductive harm, while TNB’s long-term effects remain unclear . Environmental Behavior: TNB’s polarity (vs. nonpolar 1,3,5-trichlorobenzene) leads to stronger sorption in burned soils, particularly at surface layers (0–10 cm) . This contrasts with TNT, which binds to organic matter but degrades more slowly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
